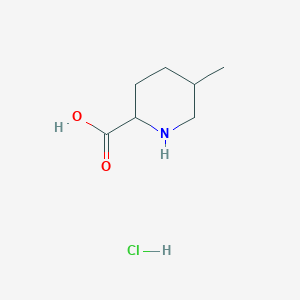

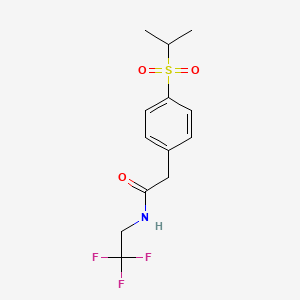

![molecular formula C10H13ClN4 B2913688 [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride CAS No. 2193060-82-9](/img/structure/B2913688.png)

[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.69 . It is a powder at room temperature . The InChI code for this compound is 1S/C10H12N4.ClH/c1-8-4-5-14 (13-8)10-3-2-9 (6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H .科学的研究の応用

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have found that certain pyrazole derivatives, including our compound of interest, display potent antileishmanial activity. Specifically, compound 13 demonstrated remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a novel antileishmanial agent.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its promise as an antimalarial candidate .

Molecular Docking Studies

To understand the mechanism behind compound 13’s antileishmanial activity, researchers performed molecular docking studies. These simulations revealed that compound 13 fits well within the active site of Lm-PTR1, a crucial enzyme in Leishmania. Its favorable binding energy suggests targeted inhibition of the parasite .

Neglected Tropical Diseases (NTDs)

Given the prevalence of leishmaniasis and malaria in low- and middle-income countries, novel therapeutic agents are urgently needed. Our compound’s dual activity against both diseases positions it as a potential pharmacophore for safe and effective treatments .

Drug Resistance Mitigation

Existing antileishmanial and antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium strains. Investigating new compounds like ours offers hope for overcoming drug resistance and improving patient outcomes .

Structure-Activity Relationship (SAR) Studies

Researchers can explore the SAR of pyrazole derivatives further. By modifying substituents on the pyrazole ring, they can fine-tune pharmacological properties, enhancing efficacy and safety .

Safety and Hazards

This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c1-8-4-5-14(13-8)10-3-2-9(6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTMEDXLARDSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2913605.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate](/img/structure/B2913610.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913612.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)

![4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)

![4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)